N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide
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Overview
Description
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an indole moiety, and a methoxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzylamine with 1H-1,2,4-triazole-5-carboxylic acid under acidic conditions to form the intermediate N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine. This intermediate is then coupled with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, while the indole moiety can interact with various receptors in the body. This compound may exert its effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine
- 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is unique due to its combination of a triazole ring, an indole moiety, and a methoxybenzyl group. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Properties
CAS No. |
1676074-21-7 |
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Molecular Formula |
C23H25N5O3 |
Molecular Weight |
419.5g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C23H25N5O3/c1-30-12-11-28-15-17(19-5-3-4-6-20(19)28)14-22(29)25-23-24-21(26-27-23)13-16-7-9-18(31-2)10-8-16/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,29) |
InChI Key |
XAXLBFXFAXUEMF-UHFFFAOYSA-N |
SMILES |
COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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